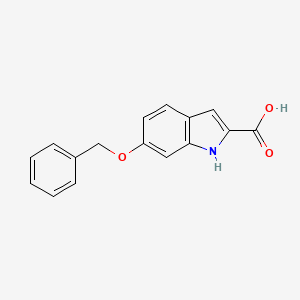

6-(benzyloxy)-1H-indole-2-carboxylic acid

CAS No.: 40047-22-1

Cat. No.: VC2014300

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40047-22-1 |

|---|---|

| Molecular Formula | C16H13NO3 |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 6-phenylmethoxy-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) |

| Standard InChI Key | LRPMQYYRQWFNIA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

6-(Benzyloxy)-1H-indole-2-carboxylic acid is an organic compound characterized by its indole structure, which consists of a benzene ring fused to a pyrrole ring. This particular compound features a benzyloxy group at the 6-position and a carboxylic acid functional group at the 2-position of the indole ring. The presence of these specific functional groups contributes to its unique chemical behavior and potential biological activities .

The compound has the molecular formula C₁₆H₁₃NO₃ with a molecular weight of 267.28 g/mol. It is identified in chemical databases by the CAS number 40047-22-1. The IUPAC name is 6-phenylmethoxy-1H-indole-2-carboxylic acid, with alternative names including 6-(benzyloxy)-1H-indole-2-carboxylic acid and 6-(phenylmethoxy)-1H-indole-2-carboxylic acid .

Structural Features

The structure of 6-(benzyloxy)-1H-indole-2-carboxylic acid includes several key components that determine its chemical behavior:

-

An indole core consisting of a benzene ring fused with a pyrrole ring

-

A benzyloxy group (C₆H₅CH₂O-) at the 6-position of the indole ring

-

A carboxylic acid group (-COOH) at the 2-position of the indole ring

-

An NH group in the pyrrole portion of the indole structure

The benzyloxy group enhances the compound's lipophilicity, which can influence its solubility in organic solvents and potentially affect its bioavailability in biological systems. The carboxylic acid moiety contributes to the compound's acidity and provides a site for potential hydrogen bonding and derivatization .

Physicochemical Properties

Understanding the physicochemical properties of 6-(benzyloxy)-1H-indole-2-carboxylic acid is essential for its application in research and development. These properties influence its behavior in chemical reactions, biological systems, and formulation processes.

Physical Properties

Table 1 below summarizes the key physical properties of 6-(benzyloxy)-1H-indole-2-carboxylic acid:

Chemical Properties

The chemical behavior of 6-(benzyloxy)-1H-indole-2-carboxylic acid is largely determined by its functional groups:

-

The carboxylic acid group (pKa ≈ 4.53±0.30) contributes to its acidic nature and can participate in acid-base reactions, esterification, and amide formation

-

The indole NH group can serve as a hydrogen bond donor

-

The benzyloxy group can undergo oxidation, reduction, and substitution reactions

-

The indole ring can participate in electrophilic aromatic substitution reactions, particularly at the C-3 position

These properties make 6-(benzyloxy)-1H-indole-2-carboxylic acid a versatile building block for the synthesis of more complex molecules with potential biological activities .

Synthesis Methods

Several synthetic approaches have been documented for the preparation of 6-(benzyloxy)-1H-indole-2-carboxylic acid, each with specific advantages depending on the starting materials and desired scale.

Classical Synthetic Routes

The synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid typically involves a multi-step process:

-

Starting with commercially available indole derivatives, particularly those with a hydroxyl group at the 6-position

-

Introduction of the benzyloxy group via a nucleophilic substitution reaction using benzyl bromide under basic conditions

-

Carboxylation at the 2-position through various methods, including direct carboxylation with carbon dioxide under high pressure or through lithiation followed by quenching with CO₂

Biological Activities

Research has indicated that 6-(benzyloxy)-1H-indole-2-carboxylic acid and structurally related compounds possess several biological activities with potential therapeutic applications.

Antiviral Activity

One of the most significant biological activities of 6-(benzyloxy)-1H-indole-2-carboxylic acid derivatives is their potential as HIV-1 integrase inhibitors. Studies have demonstrated that certain indole-2-carboxylic acid derivatives can effectively inhibit HIV-1 integrase, an essential enzyme in the viral replication cycle .

Compound 17a, which is structurally related to 6-(benzyloxy)-1H-indole-2-carboxylic acid, has shown promising activity as an integrase inhibitor with an IC₅₀ value of 3.11 μM. The mechanism involves chelation with magnesium ions in the integrase active site and π-π stacking interactions with viral DNA .

Antifungal Properties

Indole derivatives, including those structurally related to 6-(benzyloxy)-1H-indole-2-carboxylic acid, have demonstrated antifungal activity against various fungal strains. A related compound, 6-methoxy-1H-indole-2-carboxylic acid, has shown significant antifungal properties. Under optimized production conditions, the yield of this antifungal metabolite was increased by approximately 3.49-fold .

The antifungal activity of these compounds is particularly significant given the growing concern about fungal infections and the need for new antifungal agents with novel mechanisms of action .

PPAR Modulation

Another potential biological activity of 6-(benzyloxy)-1H-indole-2-carboxylic acid derivatives is their role as peroxisome proliferator-activated receptor (PPAR) modulators. PPARs are critical in regulating glucose metabolism and lipid homeostasis, making them important targets for the treatment of metabolic disorders such as type 2 diabetes.

Compounds with structural similarities to 6-(benzyloxy)-1H-indole-2-carboxylic acid have shown the ability to modulate PPAR activity, suggesting potential therapeutic applications in metabolic disorders.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6-(benzyloxy)-1H-indole-2-carboxylic acid and its derivatives is essential for rational drug design and optimization.

Key Structural Features for Biological Activity

Research on the biological activities of indole-2-carboxylic acid derivatives has identified several structural features that contribute to their activity:

-

The indole core structure is essential for biological activity, providing a rigid scaffold for the proper orientation of functional groups

-

The carboxylic acid group at the 2-position is crucial for chelation with metal ions in target proteins, particularly in the case of integrase inhibition

-

The benzyloxy group at the 6-position enhances lipophilicity and may contribute to improved binding through hydrophobic interactions

-

Modifications at the benzyloxy group, such as the introduction of halogen substituents, can significantly impact binding affinity and biological activity

Optimization Strategies

Based on the structure-activity relationships, several optimization strategies have been employed to enhance the biological activities of indole-2-carboxylic acid derivatives:

-

Introduction of different substituents at the 6-position to modulate lipophilicity and binding affinity

-

Modification of the carboxylic acid group to improve pharmacokinetic properties while maintaining chelating ability

-

Introduction of additional functional groups at other positions of the indole ring to enhance target specificity

These strategies have led to the development of more potent derivatives with improved pharmacological profiles.

Applications in Research and Development

6-(Benzyloxy)-1H-indole-2-carboxylic acid has found applications in various areas of research and development, particularly in the field of medicinal chemistry.

Medicinal Chemistry Applications

In medicinal chemistry, 6-(benzyloxy)-1H-indole-2-carboxylic acid serves as:

-

A building block for the synthesis of more complex molecules with potential biological activities

-

A lead compound for the development of new antiviral, antifungal, and metabolic disorder treatments

-

A scaffold for structure-activity relationship studies in drug discovery programs

Synthetic Applications

The compound also has valuable applications in synthetic organic chemistry:

-

As an intermediate in the synthesis of heterocyclic compounds with pharmaceutical potential

-

As a model compound for the development of new synthetic methodologies, particularly those involving functionalization of indole rings

-

As a platform for the study of carboxylic acid transformations, such as decarboxylative halogenation reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume